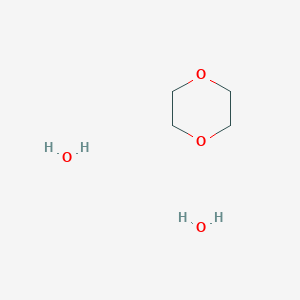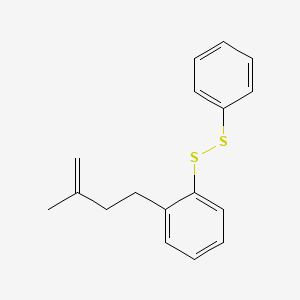![molecular formula C23H20N2S B14597546 (1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine CAS No. 61185-83-9](/img/structure/B14597546.png)
(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine: is an organic compound that belongs to the class of imines This compound is characterized by the presence of a benzothiazole ring, a phenyl group, and an imine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.
Biology: In biological research, it is studied for its potential as a fluorescent probe due to the presence of the benzothiazole ring, which can exhibit fluorescence properties.
Medicine: The compound is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, it is used in the synthesis of dyes and pigments, taking advantage of its chromophoric properties.
Wirkmechanismus
The mechanism of action of (1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The benzothiazole ring can intercalate with DNA, potentially disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine: can be compared with other benzothiazole derivatives such as and .
Uniqueness: The presence of the imine functional group in this compound distinguishes it from other benzothiazole derivatives. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61185-83-9 |
|---|---|
Molekularformel |
C23H20N2S |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine |
InChI |
InChI=1S/C23H20N2S/c1-16-8-13-21-22(14-16)26-23(25-21)19-9-11-20(12-10-19)24-15-17(2)18-6-4-3-5-7-18/h3-15,17H,1-2H3 |
InChI-Schlüssel |
OVZWADIHXIQOJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC(C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine](/img/structure/B14597473.png)
![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597483.png)

methanone](/img/structure/B14597499.png)

![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)

![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)
![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)




